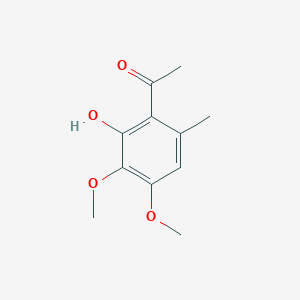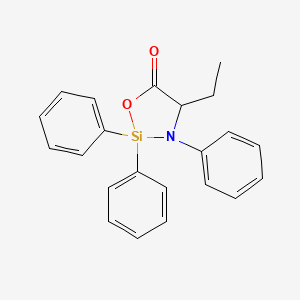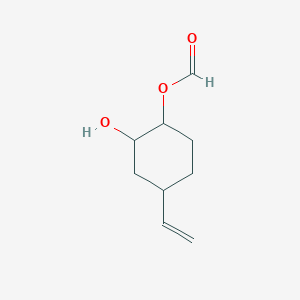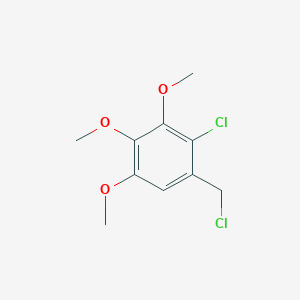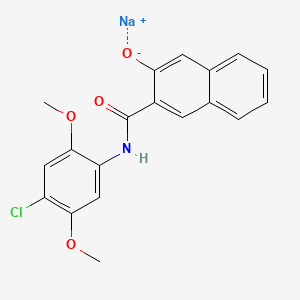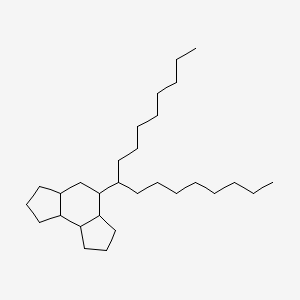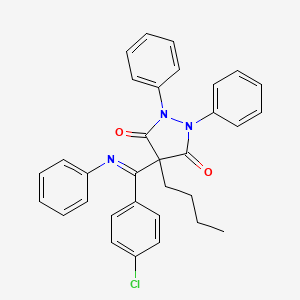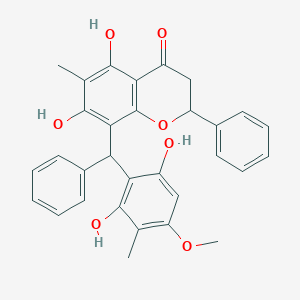
Melanervine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melanervine is a chemical compound with the molecular formula C31H28O7 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its complex molecular structure, which includes multiple hydroxyl and methoxy groups.
Méthodes De Préparation
The synthesis of Melanervine involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Melanervine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Melanervine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of certain dyes and pigments
Mécanisme D'action
The mechanism of action of Melanervine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its activity, allowing it to interact with various enzymes and receptors in the body .
Comparaison Avec Des Composés Similaires
Melanervine can be compared with other similar compounds, such as:
Melanin: Both compounds have antioxidant properties, but this compound has a more complex structure.
Quercetin: This flavonoid shares some structural similarities with this compound and also exhibits antioxidant activity.
Curcumin: Known for its anti-inflammatory properties, Curcumin has a different molecular structure but similar biological activities
Propriétés
Numéro CAS |
60715-58-4 |
|---|---|
Formule moléculaire |
C31H28O7 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
8-[(2,6-dihydroxy-4-methoxy-3-methylphenyl)-phenylmethyl]-5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H28O7/c1-16-22(37-3)14-20(32)25(28(16)34)24(19-12-8-5-9-13-19)27-30(36)17(2)29(35)26-21(33)15-23(38-31(26)27)18-10-6-4-7-11-18/h4-14,23-24,32,34-36H,15H2,1-3H3 |
Clé InChI |
KYRONYOKKZDLAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1O)C(C2=CC=CC=C2)C3=C(C(=C(C4=C3OC(CC4=O)C5=CC=CC=C5)O)C)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
